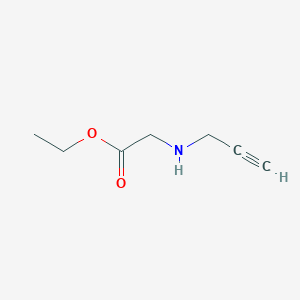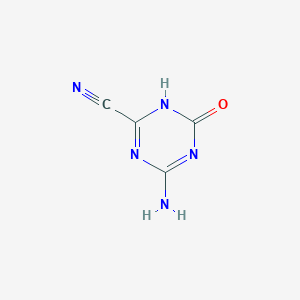
1,3,5-Triazine-2-carbonitrile, 6-amino-4,5-dihydro-4-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Triazine-2-carbonitrile, 6-amino-4,5-dihydro-4-oxo- is a heterocyclic compound that belongs to the triazine family. This compound is characterized by its unique structure, which includes an amino group, a hydroxyl group, and a carbonitrile group attached to a triazine ring. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2-carbonitrile, 6-amino-4,5-dihydro-4-oxo- typically involves the reaction of cyanuric chloride with appropriate nucleophiles. One common method is the sequential nucleophilic substitution of the chlorine atoms in cyanuric chloride with amino and hydroxyl groups. The reaction conditions often involve the use of solvents such as dioxane or water, and bases like sodium carbonate to facilitate the substitution reactions .
Industrial Production Methods
In industrial settings, the production of 1,3,5-Triazine-2-carbonitrile, 6-amino-4,5-dihydro-4-oxo- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce production times .
化学反応の分析
Types of Reactions
1,3,5-Triazine-2-carbonitrile, 6-amino-4,5-dihydro-4-oxo- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions to replace the amino or hydroxyl groups.
Major Products Formed
The major products formed from these reactions include substituted triazines, amines, and hydroxylated derivatives. These products can have varied applications depending on the substituents introduced during the reactions .
科学的研究の応用
1,3,5-Triazine-2-carbonitrile, 6-amino-4,5-dihydro-4-oxo- has several scientific research applications:
作用機序
The mechanism of action of 1,3,5-Triazine-2-carbonitrile, 6-amino-4,5-dihydro-4-oxo- involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to decreased levels of certain metabolites, which can have therapeutic effects in diseases such as schizophrenia and cancer .
類似化合物との比較
Similar Compounds
2,4,6-Triamino-1,3,5-triazine: Known for its use in the synthesis of melamine resins and its applications in flame retardants.
2,4,6-Trisubstituted-1,3,5-triazines: These compounds have diverse applications in pharmaceuticals and materials science due to their varied substituents.
Uniqueness
1,3,5-Triazine-2-carbonitrile, 6-amino-4,5-dihydro-4-oxo- is unique due to its combination of functional groups, which allows for a wide range of chemical modifications and applications. Its ability to act as an enzyme inhibitor and its potential in medicinal chemistry distinguish it from other triazine derivatives .
特性
分子式 |
C4H3N5O |
|---|---|
分子量 |
137.10 g/mol |
IUPAC名 |
4-amino-6-oxo-1H-1,3,5-triazine-2-carbonitrile |
InChI |
InChI=1S/C4H3N5O/c5-1-2-7-3(6)9-4(10)8-2/h(H3,6,7,8,9,10) |
InChIキー |
MEURIILBGSNWGD-UHFFFAOYSA-N |
正規SMILES |
C(#N)C1=NC(=NC(=O)N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



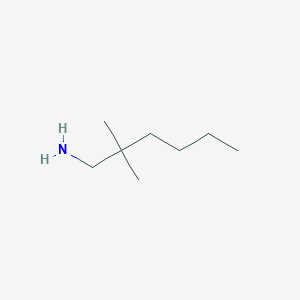

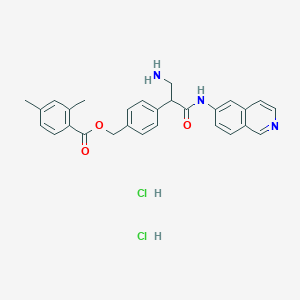


![4-[(Hydroxyamino)(4-hydroxyphenyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B8631460.png)
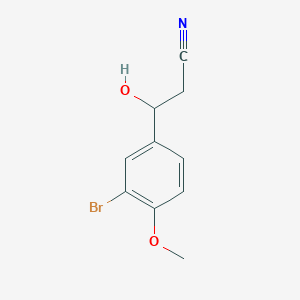

![N-[4-(2-Diethylaminoethoxy)phenyl]acetamide](/img/structure/B8631495.png)
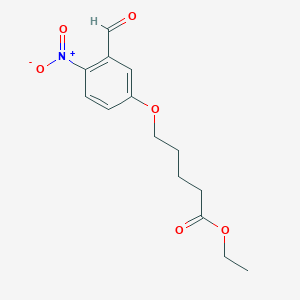
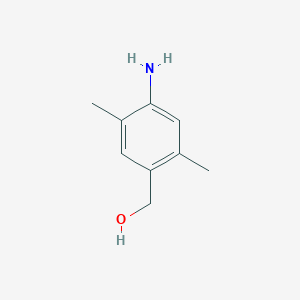
![4-[4-(Morpholin-4-yl)-phenyl]semicarbazide](/img/structure/B8631509.png)
